molecular formula C16H17NO B11868255 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 918165-54-5

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B11868255
CAS No.: 918165-54-5
M. Wt: 239.31 g/mol
InChI Key: GUTOGCIDYCSFQG-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position, a phenyl group at the second position, and a hydroxyl group at the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals .

Preparation Methods

The synthesis of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative.

Industrial production methods often involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are environmentally friendly and are preferred for large-scale synthesis .

Chemical Reactions Analysis

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and electrophilic reagents like nitric acid (HNO3) and sulfuric acid (H2SO4). The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .

Properties

CAS No.

918165-54-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-methyl-2-phenyl-3,4-dihydro-2H-quinolin-4-ol

InChI

InChI=1S/C16H17NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-10,15-16,18H,11H2,1H3

InChI Key

GUTOGCIDYCSFQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C2=CC=CC=C21)O)C3=CC=CC=C3

Origin of Product

United States

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